1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole

Lipophilicity Drug‑likeness Membrane permeability

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole (CAS 1420795‑00‑1, C₁₅H₁₃BrN₂O, MW 317.18 g mol⁻¹) is a heterocyclic building block that combines a 6‑bromo‑2‑methoxynaphthalene core with a pyrazole ring via a methylene linker. The bromine atom at position 6 and the methoxy group at position 2 of the naphthalene system are the key functional handles that differentiate this compound from simpler naphthalene‑pyrazole hybrids.

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Cat. No. B13016233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CC=N3
InChIInChI=1S/C15H13BrN2O/c1-19-15-6-3-11-9-12(16)4-5-13(11)14(15)10-18-8-2-7-17-18/h2-9H,10H2,1H3
InChIKeyVFDDSMAMXBQKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole (CAS 1420795-00-1) – Key Properties and Procurement-Relevant Identity


1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole (CAS 1420795‑00‑1, C₁₅H₁₃BrN₂O, MW 317.18 g mol⁻¹) is a heterocyclic building block that combines a 6‑bromo‑2‑methoxynaphthalene core with a pyrazole ring via a methylene linker [1]. The bromine atom at position 6 and the methoxy group at position 2 of the naphthalene system are the key functional handles that differentiate this compound from simpler naphthalene‑pyrazole hybrids. This compound belongs to a family of N‑(naphthalen‑1‑ylmethyl)‑1H‑pyrazoles, which have been explored as intermediates for kinase and protein‑protein interaction inhibitors [2].

Why 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole Cannot Be Replaced by Generic Analogs – Key Differentiation Drivers


Simple interchange with the imidazole analog (CAS 1420791‑45‑2), the non‑brominated naphthylmethyl‑pyrazole (CAS 75427‑10‑0), or the alcohol precursor (CAS 247174‑13‑6) is chemically unjustified. The pyrazole ring imparts a distinct protonation state relative to the imidazole ring at physiological pH [1], the C6 bromine atom is indispensable for Pd‑catalysed cross‑coupling diversification [2], and the methoxy group at position 2 contributes to the electronic character and hydrogen‑bond‑acceptor profile of the naphthalene core [3]. Removing or substituting any of these elements results in a compound with a fundamentally different reaction trajectory, solubility profile, or biological interaction landscape. The quantitative evidence below demonstrates precisely why these differences matter for scientific selection.

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole – Quantitative Differentiation Evidence


XLogP3 Lipophilicity Differential vs. the Imidazole Analog

The lipophilicity of the target pyrazole compound (XLogP3‑AA = 3.7) is 0.2 log units higher than that of its direct imidazole analog, 1‑((6‑bromo‑2‑methoxynaphthalen‑1‑yl)methyl)‑1H‑imidazole (CAS 1420791‑45‑2, XLogP3‑AA = 3.5), both computed by the same method [1] [2]. This ΔXLogP3 of +0.2 represents a measurable difference in partitioning behaviour that can affect membrane permeability, tissue distribution, and chromatographic retention time. In drug‑design contexts, a 0.2 log unit difference is considered significant for multi‑parameter optimisation of ADME profiles.

Lipophilicity Drug‑likeness Membrane permeability

Protonation‑State Differentiation: Pyrazole vs. Imidazole pKa at Physiological pH

The conjugate acid of the pyrazole ring has a pKa of ~2.5, while the conjugate acid of imidazole is ~7.0 [1]. At physiological pH (7.4), the pyrazole ring of the target compound exists overwhelmingly in its neutral, unprotonated form (>99.99%), whereas the imidazole analog is approximately 30 % protonated (pKa 7.0 corresponds roughly to a 30:70 protonated:neutral ratio at pH 7.4). This difference in formal charge directly affects aqueous solubility, hydrogen‑bonding capacity, and the ability to engage biological targets that discriminate between cationic and neutral ligands.

Protonation state Solubility Target engagement

Synthetic Versatility via C6 Bromine: Cross‑Coupling Capability Absent in the Non‑Brominated Analog

The bromine atom at C6 of the naphthalene ring enables Pd‑catalysed Heck, Suzuki, and related cross‑coupling reactions. The 6‑bromo‑2‑methoxynaphthalene core is the established industrial intermediate for the Heck reaction‑based synthesis of naproxen and nabumetone, typically conducted with Pd(II) catalysts at 405 K in DMF [1]. In contrast, the non‑brominated analog 1‑(naphthalen‑1‑ylmethyl)‑1H‑pyrazole (CAS 75427‑10‑0) lacks this reactive site entirely and therefore cannot participate in C–C bond‑forming cross‑coupling reactions at the 6‑position. This difference is absolute and binary: the brominated compound enables an entire class of diversification reactions that are structurally impossible for the non‑brominated comparator.

Cross‑coupling Heck reaction Building‑block utility

Scaffold Validation in cIAP Inhibitor Series: Differential Potency Within a Single Patent

The 6‑bromo‑2‑methoxynaphthalen‑1‑ylmethyl moiety is a key structural component in a series of benzazepinone‑based cIAP (cellular inhibitor of apoptosis protein) inhibitors disclosed in US 9,611,224 B2 [1]. In a consistent TR‑FRET assay measuring cIAP2 BIR3 domain inhibition, the derivative bearing this moiety (Example 60) exhibited an IC₅₀ of 903 nM, whereas other substitution patterns within the same scaffold series showed substantially weaker activity: Example 47nn gave IC₅₀ > 54,200 nM and Example 55e gave IC₅₀ = 5,490 nM [2] [3]. Although these comparisons involve multi‑point structural changes, the >60‑fold potency advantage of the 6‑bromo‑2‑methoxynaphthalen‑1‑ylmethyl‑containing derivative over the weakest congeners demonstrates that this specific substitution pattern contributes favourably to target engagement within this chemotype.

cIAP inhibitor Protein–protein interaction Anticancer building block

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole – Recommended Research and Procurement Scenarios


Diversified Library Synthesis via Pd‑Catalysed Cross‑Coupling at C6

The C6 bromine atom is a proven cross‑coupling handle, enabling Heck, Suzuki, Negishi, and Buchwald–Hartwig reactions for the introduction of aryl, alkenyl, alkynyl, or amino substituents [1]. This compound is therefore recommended as a common intermediate for the construction of compound libraries where systematic variation of the C6 substituent is required, particularly for SAR studies targeting lipophilicity, steric bulk, or electronic modulation of the naphthalene ring. The non‑brominated analog cannot support this diversification strategy.

Medicinal Chemistry Programmes Targeting IAP Family Proteins

The 6‑bromo‑2‑methoxynaphthalen‑1‑ylmethyl scaffold is validated in a patent‑protected series of cIAP inhibitors, where a derivative incorporating this moiety achieved an IC₅₀ of 903 nM against cIAP2, a >60‑fold improvement over the weakest congeners in the same series [2] [3]. Research groups pursuing cIAP1/cIAP2 or XIAP protein–protein interaction inhibitors should consider this compound as an entry point to a structurally enabled chemical series.

Physicochemical SAR Where Pyrazole vs. Imidazole Charge State Matters

The pyrazole ring remains fully neutral at physiological pH (pKa conjugate acid ≈ 2.5), whereas the imidazole analog is ~30 % protonated (pKa ≈ 7.0) [4]. This compound is the heterocycle of choice when the research objective is to maintain a neutral, uncharged species at pH 7.4 – for example, in programmes targeting the central nervous system where passive permeability and low P‑glycoprotein recognition are desired, or in assay systems where a fixed charge state is required for binding mode consistency.

Late‑Stage Demethylation to the Corresponding Naphthol Intermediate

The methoxy group at C2 provides a synthetic handle for selective demethylation (e.g., BBr₃, AlCl₃/EtSH) to the corresponding 2‑hydroxy derivative. This orthogonally protected phenol equivalent enables further O‑alkylation, sulfonation, or glycosylation steps that are unavailable to the non‑methoxylated analog 1‑(naphthalen‑1‑ylmethyl)‑1H‑pyrazole [5]. This expands the accessible chemical space for lead optimisation campaigns that require a phenolic hydrogen‑bond donor at this position.

Quote Request

Request a Quote for 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.